molecular formula C17H12N2O3S2 B2927019 (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298190-64-4

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2927019
CAS No.: 298190-64-4
M. Wt: 356.41
InChI Key: WAXFSZOLSONKKH-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur, nitrogen, and oxygen atoms. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzyl group, and a nitrophenyl group. These groups could potentially participate in various interactions and could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The thiazolidinone ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antiproliferative Activity

Thiazolidinone derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. Studies have shown that specific derivatives exhibit potent antiproliferative effects on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring are critical for their antiproliferative activity, suggesting potential applications in cancer research and therapy (Chandrappa et al., 2008).

Antimicrobial and Antifungal Activity

Certain thiazolidinone derivatives have been evaluated for their antimicrobial and antifungal activities. These compounds have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria, as well as antifungal agents. This indicates their potential use in developing new antimicrobial and antifungal therapies (Gouda et al., 2010).

Anticancer Activity

Novel thiazolidinone derivatives have been synthesized and screened for their anticancer activity. Some compounds exhibited significant antimitotic activity and sensitivity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer. These findings highlight the potential of thiazolidinone derivatives in anticancer drug development (Buzun et al., 2021).

Materials Science Applications

Thiazolidinone derivatives have also found applications in materials science. For example, compounds derived from thiazolidinone have been used in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence, which are important for optical materials with applications in electronics and photonics (Tapaswi et al., 2015).

Future Directions

Thiazolidinone derivatives are a promising class of compounds in medicinal chemistry. Future research could focus on exploring the biological activities of this compound and optimizing its structure for better efficacy and safety .

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-16-15(10-12-6-8-14(9-7-12)19(21)22)24-17(23)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFSZOLSONKKH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.